molecular formula C19H23N5O2 B14952955 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B14952955
M. Wt: 353.4 g/mol
InChI Key: KXTAXIBMSXEHHR-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a pyrimidine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to the combination of the pyrimidine and indole moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C19H23N5O2/c1-13-10-14(2)23-19(22-13)21-12-18(25)20-7-9-24-8-6-15-11-16(26-3)4-5-17(15)24/h4-6,8,10-11H,7,9,12H2,1-3H3,(H,20,25)(H,21,22,23)

InChI Key

KXTAXIBMSXEHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

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